3-(2,3-Dihydroxypropoxy)propanoic acid
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Overview
Description
3-(2,3-Dihydroxypropoxy)propanoic acid is an organic compound with the molecular formula C6H12O5 It is characterized by the presence of a carboxylic acid group and a dihydroxypropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydroxypropoxy)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-chloropropanoic acid with glycerol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of glycerol displace the chlorine atom, forming the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydroxypropoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2,3-Dihydroxypropoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydroxypropoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and participate in various biochemical reactions. These interactions can influence enzyme activity, metabolic pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dihydroxyphenyl)propanoic acid: Similar structure but with a phenyl group instead of a propoxy group.
2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyphenyl group and additional hydroxyl groups.
Uniqueness
3-(2,3-Dihydroxypropoxy)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-(2,3-dihydroxypropoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-3-5(8)4-11-2-1-6(9)10/h5,7-8H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWMVNKIJXKWNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(CO)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40794931 |
Source
|
Record name | 3-(2,3-Dihydroxypropoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40794931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64020-08-2 |
Source
|
Record name | 3-(2,3-Dihydroxypropoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40794931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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